c-di-AMP disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

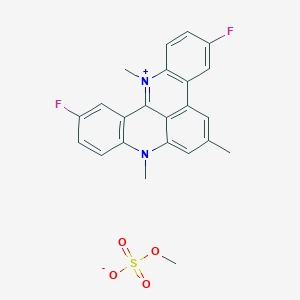

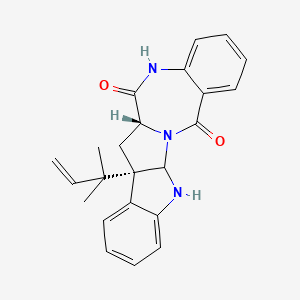

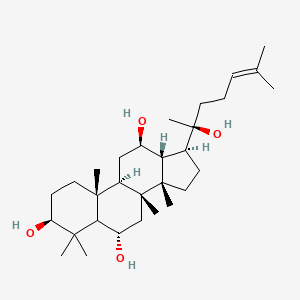

Cyclic diadenosine monophosphate disodium, commonly referred to as c-di-AMP disodium, is a cyclic dinucleotide that serves as a secondary messenger in various bacterial species. It plays a crucial role in regulating numerous cellular processes, including cell wall homeostasis, potassium ion transport, and DNA damage response. This compound is essential for the growth and virulence of many Gram-positive bacteria, making it a significant focus of research in microbiology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic diadenosine monophosphate disodium can be synthesized through enzymatic methods. One common approach involves the use of diadenylate cyclases, which catalyze the formation of c-di-AMP from two molecules of adenosine triphosphate (ATP). The reaction typically occurs under mild conditions, with the enzyme diadenylate cyclase facilitating the cyclization process .

Industrial Production Methods

For industrial-scale production, an economical and practical method involves the use of immobilized Vibrio cholerae dinucleotide cyclase DncV. This enzymatic method allows for the gram-scale preparation of c-di-AMP, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Cyclic diadenosine monophosphate disodium undergoes various chemical reactions, including hydrolysis and binding interactions with specific proteins and riboswitches. The hydrolysis of c-di-AMP is catalyzed by phosphodiesterases, which break down the compound into linear adenosine monophosphate (pApA) or two molecules of adenosine monophosphate (AMP) .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of phosphodiesterases and occurs under physiological conditions. The binding interactions with proteins and riboswitches are influenced by the cellular environment and the presence of specific receptor molecules .

Major Products Formed

The primary products formed from the hydrolysis of c-di-AMP are linear adenosine monophosphate (pApA) and adenosine monophosphate (AMP). These products play roles in various cellular processes, including signal transduction and metabolic regulation .

Scientific Research Applications

Cyclic diadenosine monophosphate disodium has a wide range of scientific research applications:

Immunology: c-di-AMP acts as a potent mucosal adjuvant, stimulating both humoral and cellular immune responses.

Drug Development: Due to its role in bacterial virulence and resistance, c-di-AMP is a target for developing new antimicrobial agents.

Mechanism of Action

Cyclic diadenosine monophosphate disodium exerts its effects by binding to specific protein and riboswitch receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation. In bacteria, c-di-AMP signaling pathways involve diadenylate cyclases for synthesis and phosphodiesterases for degradation .

Comparison with Similar Compounds

Similar Compounds

Cyclic guanosine monophosphate (c-GMP): Another cyclic nucleotide that acts as a secondary messenger in both prokaryotes and eukaryotes.

Cyclic di-guanosine monophosphate (c-di-GMP): A cyclic dinucleotide involved in regulating biofilm formation and other cellular processes in bacteria.

Cyclic adenosine monophosphate (c-AMP): A well-known secondary messenger involved in various signal transduction pathways in eukaryotic cells

Uniqueness

Cyclic diadenosine monophosphate disodium is unique due to its essential role in the growth and virulence of Gram-positive bacteria. Unlike other cyclic nucleotides, c-di-AMP is indispensable for bacterial survival and regulates critical functions such as cell wall maintenance and potassium ion homeostasis .

Properties

Molecular Formula |

C20H22N10Na2O12P2 |

|---|---|

Molecular Weight |

702.4 g/mol |

IUPAC Name |

disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

IXWPEIRAKLMJQW-VEQUCWRQSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787221.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10787240.png)

![(5R,7S,10S,16R)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787245.png)

![1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea](/img/structure/B10787265.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B10787287.png)

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride](/img/structure/B10787299.png)